molecular formula C18H12ClN5O2 B2812079 9-(4-chlorophenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide CAS No. 852452-88-1

9-(4-chlorophenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2812079
CAS No.: 852452-88-1
M. Wt: 365.78
InChI Key: JMRWRJHQWCVUHN-UHFFFAOYSA-N
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Description

9-(4-Chlorophenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative characterized by a bicyclic purine core modified with a 4-chlorophenyl group at position 9, a phenyl group at position 2, and a carboxamide moiety at position 6. Its molecular formula is C₁₉H₁₃ClN₅O₂, with a molecular weight of 395.8 g/mol . This compound belongs to a class of purine-6-carboxamides, which are synthesized via multi-step reactions involving thiourea intermediates and alkylation processes, as described in purine synthesis methodologies .

Properties

IUPAC Name

9-(4-chlorophenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O2/c19-11-6-8-12(9-7-11)24-17-14(22-18(24)26)13(15(20)25)21-16(23-17)10-4-2-1-3-5-10/h1-9H,(H2,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRWRJHQWCVUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-chlorophenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is a derivative of purine that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H14ClN5O2\text{C}_{16}\text{H}_{14}\text{ClN}_{5}\text{O}_{2}

This structure features a chlorophenyl group, an oxo group, and a carboxamide moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. Notably, these compounds often target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have been implicated in cancer progression.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Studies have shown that purine derivatives can act as potent inhibitors of CDKs. For instance, compounds that share structural similarities with our target compound have demonstrated anticancer properties by selectively inhibiting CDK7 and CDK9, leading to reduced proliferation of cancer cells while sparing normal cells .

Biological Activity

The biological activities associated with this compound include:

  • Anticancer Activity :
    • The compound exhibits significant inhibitory effects on various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against A549 lung cancer cells .
  • Antimicrobial Properties :
    • Similar compounds have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .
  • Cholinesterase Inhibition :
    • Some derivatives have shown promise as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

StudyFindings
Liang et al. (2013)Identified CDK inhibitors with reduced toxicity in cancer cells.
Kumar et al. (2009)Reported anticancer effects of purine derivatives in vitro and in vivo.
Zhang et al. (2014)Demonstrated anti-inflammatory properties linked to purine structures.

Case Study: Anticancer Efficacy

A notable case study involved a synthesized purine derivative that was tested against multiple cancer cell lines. The compound displayed an IC50 value of 2.15 µM against A549 cells, indicating potent anticancer activity. The study also highlighted the selectivity of the compound towards cancer cells compared to normal fibroblast cells .

Scientific Research Applications

Anti-Cancer Properties

Research has demonstrated that derivatives of this compound exhibit significant anti-cancer activity. A study evaluated various synthesized compounds against six cancer cell lines (A549, HT-29, MKN-45, U87MG, SMMC-7721, and H460) and identified several derivatives with high cytotoxicity. Notably, compounds such as 9j , 9q , and 13e showed potent inhibitory effects on cancer cell proliferation with IC50 values indicating strong efficacy (e.g., 0.28 µM for compound 13e) .

CompoundInhibition Ratio at 10 µMIC50 (µM)
9j850.41
9l36>10
9q820.39
13e940.28

These findings suggest that the compound could serve as a lead structure for developing new anti-cancer agents.

Neuroprotective Effects

The neuroprotective potential of this compound is linked to its ability to modulate neurotransmitter systems and protect neuronal cells from damage. Specifically, it has been noted for its interaction with NMDA receptors, which play a crucial role in synaptic plasticity and neuroprotection . Compounds that inhibit NMDA receptor activity can prevent excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Huntington's disease.

Metabolic Implications

The compound is also being investigated for its role in metabolic pathways, particularly those involving tryptophan and kynurenine metabolism. Dysregulation of these pathways has been implicated in various diseases including cancer and neurodegenerative disorders . The metabolites derived from this pathway may serve as biomarkers for disease progression or targets for therapeutic intervention.

Case Study 1: Anti-Cancer Efficacy

In a recent study, a series of purine derivatives were synthesized and tested for their anti-proliferative effects on cancer cells. The study highlighted the promising activities of specific derivatives of 9-(4-chlorophenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide , suggesting that modifications to the phenyl group could enhance cytotoxicity while minimizing toxicity to normal cells .

Case Study 2: Neuroprotection Mechanism

Another research effort focused on understanding how compounds related to this purine derivative can mitigate oxidative stress in neuronal cells. The findings indicated that specific analogs could reduce oxidative damage by acting as antioxidants, thus preserving neuronal integrity in models of neurodegeneration .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between the target compound and its closest structural analogues:

Compound Name Substituents (Position 9 / Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
9-(4-Chlorophenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide 4-Cl-C₆H₄ / C₆H₅ C₁₉H₁₃ClN₅O₂ 395.8 High lipophilicity (logP ~2.7)
9-(3-Chlorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 3-Cl-C₆H₄ / 4-MeO-C₆H₄ C₂₀H₁₇ClN₅O₃ 422.8 Enhanced solubility due to methoxy group
2-(2,4-Dimethoxyphenyl)-8-oxo-9-phenyl-8,9-dihydro-7H-purine-6-carboxamide C₆H₅ / 2,4-(MeO)₂-C₆H₃ C₂₀H₁₉N₅O₄ 393.4 Electron-rich; potential kinase inhibition
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide 4-Me-C₆H₄ / CH₃ C₁₄H₁₃N₅O₂ 283.3 Reduced steric bulk; simplified synthesis
9-(2-Methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide 2-MeO-C₆H₄ / C₆H₅ C₁₉H₁₅N₅O₃ 361.4 logSw = -3.29 (low aqueous solubility)

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